molecular formula C19H18O4 B14441689 Bis(4-methylphenyl) 2-methylidenebutanedioate CAS No. 77125-47-4

Bis(4-methylphenyl) 2-methylidenebutanedioate

Cat. No.: B14441689
CAS No.: 77125-47-4
M. Wt: 310.3 g/mol
InChI Key: AEGCPMXNVHSFQB-UHFFFAOYSA-N
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Description

Bis(4-methylphenyl) 2-methylidenebutanedioate is an organic compound with the molecular formula C18H18O4 It is characterized by the presence of two 4-methylphenyl groups attached to a 2-methylidenebutanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methylphenyl) 2-methylidenebutanedioate typically involves the esterification of 4-methylphenol with 2-methylidenebutanedioic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(4-methylphenyl) 2-methylidenebutanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Bis(4-methylphenyl) 2-methylidenebutanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis(4-methylphenyl) 2-methylidenebutanedioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-methylphenyl) disulfide: Similar in structure but contains sulfur atoms instead of ester groups.

    4,4’-Dimethylbenzil: Contains two 4-methylphenyl groups but differs in the central functional group.

Uniqueness

Bis(4-methylphenyl) 2-methylidenebutanedioate is unique due to its specific ester functional group and the presence of a 2-methylidene moiety, which imparts distinct chemical and physical properties compared to similar compounds.

Properties

CAS No.

77125-47-4

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

bis(4-methylphenyl) 2-methylidenebutanedioate

InChI

InChI=1S/C19H18O4/c1-13-4-8-16(9-5-13)22-18(20)12-15(3)19(21)23-17-10-6-14(2)7-11-17/h4-11H,3,12H2,1-2H3

InChI Key

AEGCPMXNVHSFQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)CC(=C)C(=O)OC2=CC=C(C=C2)C

Origin of Product

United States

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